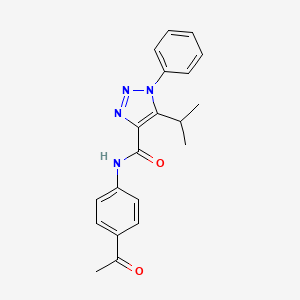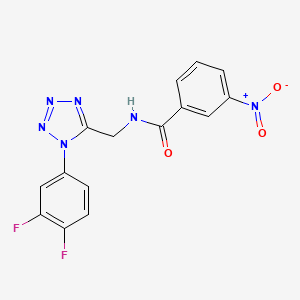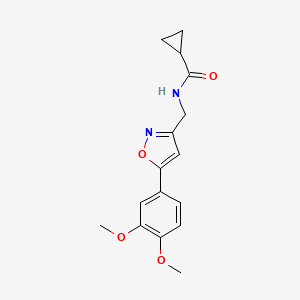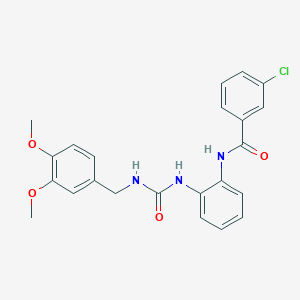![molecular formula C23H26N4O2 B2490693 1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 2034299-54-0](/img/structure/B2490693.png)
1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
- Synthesis and Biological Evaluation of New Anticancer Agents: Research indicates that diaryl urea derivatives, similar in structure to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, suggesting potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Heterocyclic Chemistry
- Development of New Heterocyclic Systems: Derivatives of imidazo[1,2-a]pyridin, which is structurally related to the compound , have been synthesized. These new compounds contribute to the field of heterocyclic chemistry, offering insights into the molecular and crystal structures of such compounds (Dorokhov et al., 1991).
- Conformational and Tautomeric Control: Studies on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine, a compound similar to the one , reveal insights into conformational equilibriums and tautomerism. Such research has applications in molecular sensing and understanding the kinetic trapping effect (Kwiatkowski et al., 2019).
Antimicrobial Studies
- Synthesis and Antimicrobial Evaluation: Imidazole ureas and carboxamides, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Rani et al., 2014).
Cytotoxic Compounds Synthesis
- Synthesis of Cytotoxic Heterocyclic Compounds: The synthesis of diaryl-substituted heterocyclic compounds, including pyridine and pyrimidine derivatives related to the compound , has shown potential in the development of new cytotoxic agents (Mansour et al., 2020).
Environmental Degradation Studies
- Degradation in Soil: Studies on imazosulfuron, a compound with structural similarities, provide valuable information on the environmental degradation of such compounds in soil, under both aerobic and anaerobic conditions (Morrica et al., 2001).
Applications in Organic Synthesis
- Derivatives of Imidazo-sym-triazine: Research on the synthesis of derivatives of imidazo-sym-triazine, which shares structural elements with the compound , highlights its potential applications in organic synthesis (Dovlatyan et al., 2008, 2009).
Pharmacological Screening
- Synthesis and Screening of Pyrimidine Derivatives: Pyrimidine derivatives, structurally related to the compound , have been synthesized and screened for various pharmacological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular properties (Bhat et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGEHMOQATBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)
![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)



![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)

